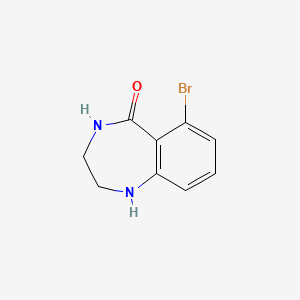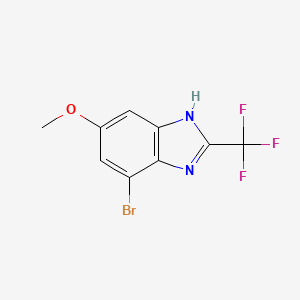
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a heterocyclic compound with the molecular formula C9H6BrF3N2O and a molecular weight of 295.06 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with bromine, methoxy, and trifluoromethyl groups. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and 2-methoxybenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 4-bromo-2-(trifluoromethyl)aniline with 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Purification: The final product is purified using recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Scientific Research Applications
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole can be compared with similar compounds such as:
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: This compound shares the trifluoromethyl and bromine substituents but has a quinoline core instead of a benzimidazole core.
4-Bromobenzotrifluoride: This compound has a simpler structure with only a bromine and trifluoromethyl group attached to a benzene ring.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIFBCBYQZYPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)
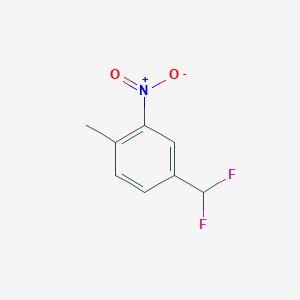
![[(2S)-3-amino-2-methylpropyl]diethylamine](/img/structure/B2795680.png)
![N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2795681.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
![ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795683.png)
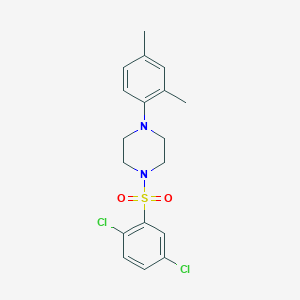
![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)
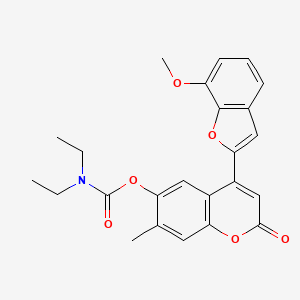
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2795693.png)
![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)
